![molecular formula C8H11N3S2 B2715534 2-Amino-4-(tert-butyl)-1,3-thiazol-5-yl thiocyanate CAS No. 339016-14-7](/img/structure/B2715534.png)
2-Amino-4-(tert-butyl)-1,3-thiazol-5-yl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-Amino-4-(tert-butyl)-1,3-thiazol-5-yl thiocyanate” is a thiazole derivative. Thiazoles are a class of organic compounds that contain a five-membered aromatic ring of four carbon atoms and one nitrogen atom . The tert-butyl group is a common alkyl group in organic chemistry, known for its bulky nature. The thiocyanate group (-SCN) is a pseudohalogen compound, which often contributes to the reactivity of the molecule .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would consist of a thiazole ring substituted with an amino group at the 2-position and a tert-butyl group at the 4-position. Additionally, a thiocyanate group would be attached to the 5-position of the thiazole ring .Chemical Reactions Analysis
Thiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and their sulfur and nitrogen atoms can bind to transition metals . The amino group might be involved in acid-base reactions, and the thiocyanate group could participate in ligand exchange reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. Thiazoles typically exhibit aromatic stability. The presence of the polar thiocyanate group might increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Antimicrobial and Anti-Inflammatory Agents : The compound has been used in the synthesis of 4-aryl-2-Amino thiazoles with potential antimicrobial and anti-inflammatory activities (Giridhar, Reddy, Kumar, & Chandra Mouli, 2008).
Insecticidal Activity : It's also involved in the design and synthesis of N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles, which exhibit good insecticidal activities against certain pests (Wang et al., 2011).
Antitumor Activity : Research has been conducted on derivatives of this compound for potential antitumor activities. For instance, a specific derivative showed good antitumor activity against the Hela cell line (叶姣 et al., 2015).
Synthesis of Novel Compounds
Synthesis of Thiazole Derivatives : It is utilized in the synthesis of various thiazole derivatives, which are key components in complex heterocyclic cores of antibiotics (Martin, Verrier, Hoarau, & Marsais, 2008).
Development of Calcium Antagonists : This compound contributes to the development of novel calcium antagonists with dual activities, including Ca(2+) overload inhibition and antioxidant activity (Kato et al., 1999).
Material Science and Organic Synthesis
Light Emitting Diode (LED) Development : The compound is instrumental in the development of white organic light emitting diodes (WOLEDs), demonstrating the potential in materials science (Zhang et al., 2016).
Synthesis of Polyfunctional Thiazolo[3,2-c]pyrimidines : It's used in efficient synthetic routes for new 5H-[1,3]thiazolo[3,2-c]pyrimidine derivatives, showcasing its utility in organic synthesis (Litvinchuk, Bentya, Rusanov, & Vovk, 2021).
Mechanism of Action
Target of Action
It is known that 2-aminothiazole derivatives, which include 2-amino-4-(tert-butyl)-1,3-thiazol-5-yl thiocyanate, have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It is suggested that 2-aminothiazole derivatives interact with their targets, leading to inhibition of cell proliferation .
Biochemical Pathways
It is known that 2-aminothiazole derivatives can affect a wide range of biochemical pathways, leading to their anticancer effects .
Result of Action
It is known that 2-aminothiazole derivatives can inhibit the proliferation of various human cancerous cell lines .
Safety and Hazards
properties
IUPAC Name |
(2-amino-4-tert-butyl-1,3-thiazol-5-yl) thiocyanate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S2/c1-8(2,3)5-6(12-4-9)13-7(10)11-5/h1-3H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFYJPFYRDFWFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(SC(=N1)N)SC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.